Eupalinolide K

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anti-inflammatory Properties

Eupalinolide K, along with other sesquiterpene lactones from Eupatorium lindleyanum, has been identified for its potential anti-inflammatory properties. Compounds from this plant, including this compound, significantly reduced mouse ear edema induced by xylene, indicating their effectiveness as natural anti-inflammatory agents (Wang et al., 2017).

Anticancer Activity

This compound has been shown to possess significant anticancer activities. For instance, one study highlighted the effectiveness of sesquiterpene lactones from Eupatorium lindleyanum in inhibiting cell viability in triple-negative breast cancer cell lines. This study demonstrated the potential of these compounds, including this compound, in developing natural, effective treatments for triple-negative breast cancer (Yang et al., 2019).

Analysis and Characterization

The sesquiterpene lactones in Eupatorium lindleyanum, such as this compound, have been extensively analyzed and characterized using various techniques like HPLC-PDA-ESI-MS/MS. This detailed analysis is crucial for understanding their structure and potential therapeutic applications (Yang et al., 2010).

Content and Activity Analysis

A study conducted a qualitative and quantitative analysis of chemical components in Eupatorium lindleyanum, including this compound. The research indicated that compounds like this compound have high content and strong anti-inflammatory activity, providing a reference for the follow-up study of quality markers of the plant (Huang et al., 2021).

Cytotoxic Properties

Several studies have identified the cytotoxic properties of sesquiterpene lactones from Eupatorium lindleyanum, including this compound. These compounds have shown potent cytotoxicity against various tumor cell lines, suggesting their potential role in cancer treatment (Yang et al., 2007).

Pharmacokinetic Studies

Pharmacokinetic studies of compounds like eupalinolide A and B from Eupatorium lindleyanum have been conducted to understand their absorption, distribution, metabolism, and excretion in the body. Such studies are vital for determining the therapeutic potential and safety of these compounds (Zhang et al., 2015).

Mécanisme D'action

Target of Action

Eupalinolide K, a sesquiterpene lactones compound isolated from Eupatorium lindleyanum, is identified as a STAT3 inhibitor . STAT3, or Signal Transducer and Activator of Transcription 3, is a transcription factor that plays crucial roles in many cellular processes such as cell growth and apoptosis. Inhibition of STAT3 is often associated with anti-cancer effects .

Mode of Action

This compound interacts with its target, STAT3, by acting as a Michael reaction acceptor (MRA) . The Michael reaction is a type of chemical reaction where an electron-rich compound donates an electron pair to an electron-deficient compound. This interaction leads to changes in the STAT3 protein, inhibiting its function .

Biochemical Pathways

It is known that the inhibition of stat3 can affect various downstream effects, including the regulation of gene expression involved in cell growth and apoptosis

Pharmacokinetics

It is known that eupalinolide a and b, two other compounds from the same plant, are rapidly hydrolyzed by carboxylesterase and metabolized by multiple cytochrome p450s, among which cyp3a4 plays a particularly important role

Result of Action

This compound’s inhibition of STAT3 results in molecular and cellular effects that are typically associated with anti-cancer activity. These effects include the inhibition of cell proliferation and migration . .

Orientations Futures

Propriétés

IUPAC Name |

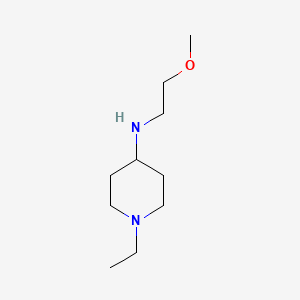

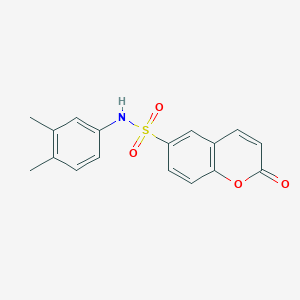

(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOGLVUGPAVNAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)

![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)

![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)

![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508421.png)

![2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2508422.png)